Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851949-52-5
Cat. No.: VC4296929
Molecular Formula: C22H14ClFN4O6S
Molecular Weight: 516.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851949-52-5 |
|---|---|
| Molecular Formula | C22H14ClFN4O6S |
| Molecular Weight | 516.88 |
| IUPAC Name | ethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H14ClFN4O6S/c1-2-34-22(31)18-15-10-35-20(25-19(29)14-9-11(23)3-8-16(14)28(32)33)17(15)21(30)27(26-18)13-6-4-12(24)5-7-13/h3-10H,2H2,1H3,(H,25,29) |
| Standard InChI Key | IPAXNQHKCRHDBF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F |
Introduction
Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry and drug discovery. The compound features a unique structural framework that includes a thieno[3,4-d]pyridazine core, chloro and nitro substituents, and a fluorophenyl group, which contribute to its reactivity and potential pharmacological properties.
Synthesis
The synthesis of Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions. A common method might include the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions, similar to the synthesis of related compounds.
Biological Activities:
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Pharmacological Properties: The thieno[3,4-d]pyridazine class has been identified as having antimicrobial and anticancer activities.
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Mechanism of Action: Derivatives based on this compound may act as allosteric modulators of adenosine receptors, influencing receptor signaling pathways.
Applications:
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Medicinal Chemistry: The compound's unique structural features suggest various biological activities, making it a subject of interest in pharmacological research.
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Drug Discovery: Its potential applications in drug discovery are significant due to its ability to modulate physiological responses mediated by adenosine receptors.
Table: Comparison of Related Compounds
Research Implications:
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The compound's reactivity and potential biological activities make it a valuable subject for further research in medicinal chemistry.
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Its role as a potential modulator of adenosine receptors suggests applications in modulating physiological responses.
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